molecular formula C18H21BrN2O4 B8700022 Ethyl 8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylate

Ethyl 8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylate

Cat. No. B8700022
M. Wt: 409.3 g/mol
InChI Key: UTBIWGNBEKFQQE-UHFFFAOYSA-N
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Patent
US08524702B2

Procedure details

To a solution of (1E,4E)-ethyl 8-bromo-2-(tert-butoxycarbonylamino)-3H-benzo[b]azepine-4-carboxylate (15.0 g, 36.7 mmol) in THF (195 mL) at −15° C. was slowly added 1N aq NaOH (55.0 ml, 55.0 mmol) over 10 min. The reaction mixture was warmed to room temperature and stirred for 18 h. The reaction mixture was poured into ice-cold water (500 mL). The pH of the mixture was carefully adjusted to 5-6 with 0.5 N aq HCl (˜260 mL). The resulting mixture was extracted with EtOAc. The aqueous layer was extracted with EtOAc (1×). The combined organic layers were washed with brine, dried over MgSO4, filtered while rinsing with EtOAc, and concentrated under reduced pressure to give the crude material that was triturated with MeCN (20 mL). The solids were filtered off and dried under reduced pressure to afford 7.56 g (54%) of the desired product. The filtrate was concentrated under reduced pressure again to give the second crude material that was triturated with MeCN again to afford additional 1.33 g (9.5%) of the product. Total 8.89 g (64%) of (1E,4E)-8-bromo-2-(tert-butoxycarbonylamino)-3H-benzo[b]azepine-4-carboxylic acid was obtained. MS APCI(+) m/z 381, 383 (M+1, Br pattern) detected.
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
260 mL
Type
reactant
Reaction Step Four
Name
Quantity
195 mL
Type
solvent
Reaction Step Five
Yield
54%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2=[C:6]([CH:25]=1)[N:7]=[C:8]([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:9][C:10]([C:12]([O:14]CC)=[O:13])=[CH:11]2.[OH-].[Na+].Cl>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2=[C:6]([CH:25]=1)[N:7]=[C:8]([NH:17][C:18]([O:20][C:21]([CH3:23])([CH3:22])[CH3:24])=[O:19])[CH2:9][C:10]([C:12]([OH:14])=[O:13])=[CH:11]2 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=CC\2=C(\N=C(/C\C(=C2)\C(=O)OCC)\NC(=O)OC(C)(C)C)C1
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
260 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
195 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −15° C.
CUSTOM
Type
CUSTOM
Details
over 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (1×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
while rinsing with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude material that
CUSTOM
Type
CUSTOM
Details
was triturated with MeCN (20 mL)
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=CC\2=C(\N=C(/C\C(=C2)\C(=O)O)\NC(=O)OC(C)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.56 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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